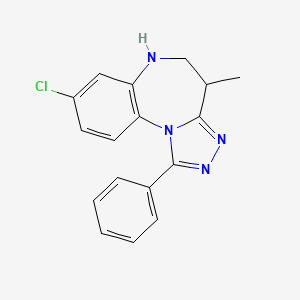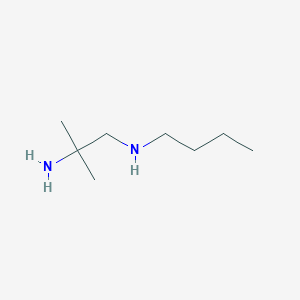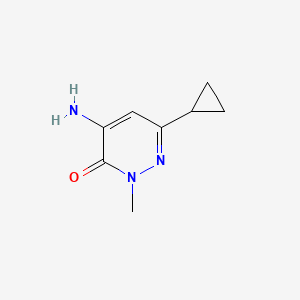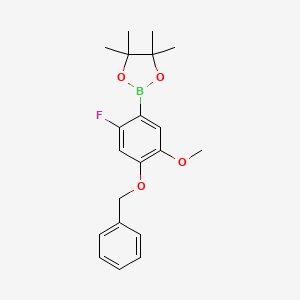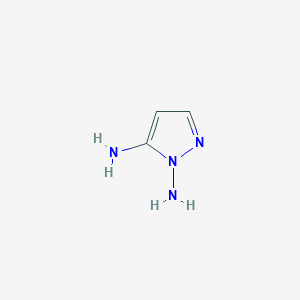
1H-Pyrazole-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-1,5-diamine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1,5-diamine can be synthesized through various methods. One common approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials, undergoing nucleophilic substitution and cyclization under acid catalysis .
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions due to their efficiency and high yield. These methods are advantageous as they offer significant atom economy and ease of execution, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: Using reagents like bromine or oxygen in DMSO to form pyrazoles.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Halogenating agents, alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in developing drugs for treating diseases like cancer and infections.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1H-Pyrazole-1,5-diamine exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and the structure of the substituted pyrazole derivative.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-1,5-diamine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications.
1H-Pyrazolo[1,5-a]pyrimidines: Used in the dyestuff industry and as intermediates in drug synthesis.
1,3,5-Triazine derivatives: Exhibiting antibacterial properties.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of substituted derivatives with diverse biological and chemical properties .
Eigenschaften
Molekularformel |
C3H6N4 |
|---|---|
Molekulargewicht |
98.11 g/mol |
IUPAC-Name |
pyrazole-1,5-diamine |
InChI |
InChI=1S/C3H6N4/c4-3-1-2-6-7(3)5/h1-2H,4-5H2 |
InChI-Schlüssel |
CIIJXXHLNFBJDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


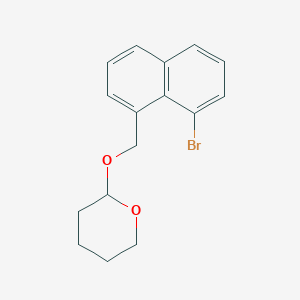
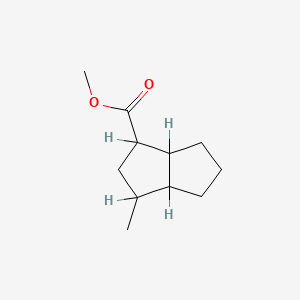
![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)
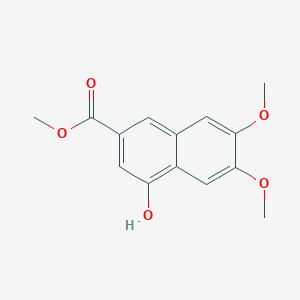
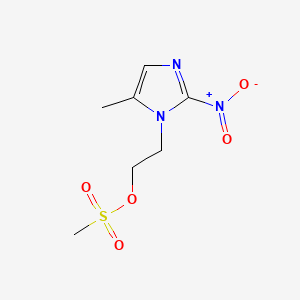
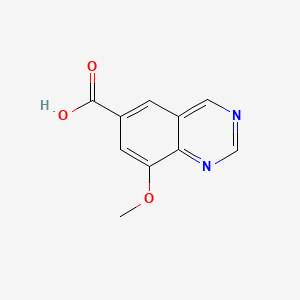
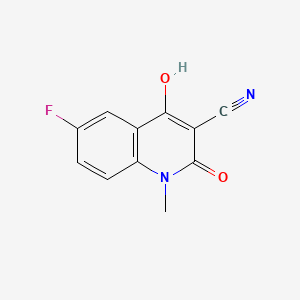
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
